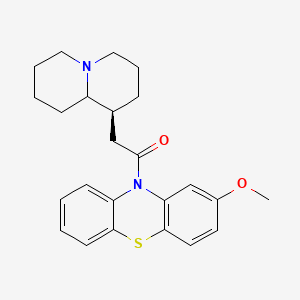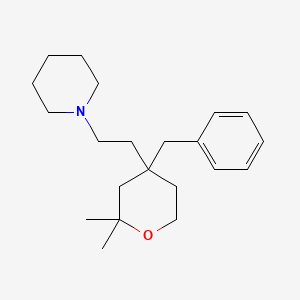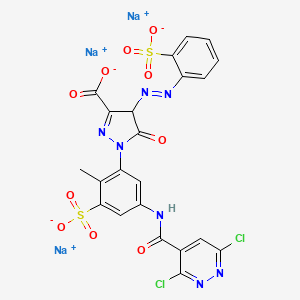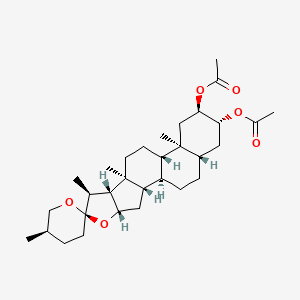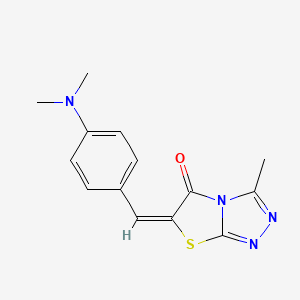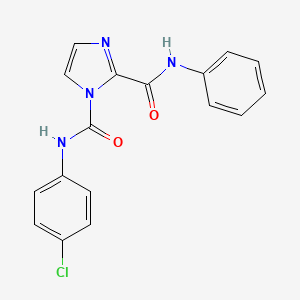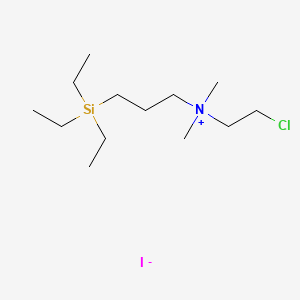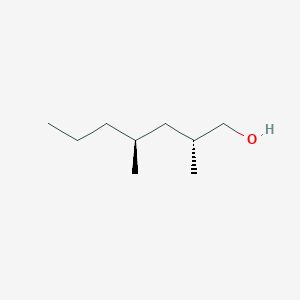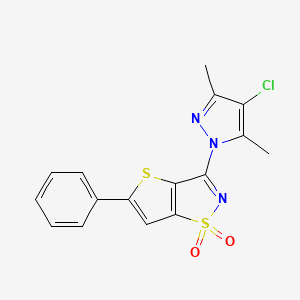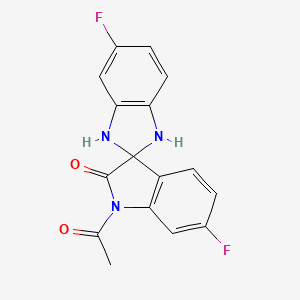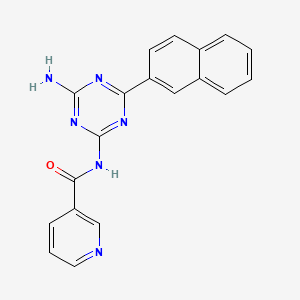
(+-)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthyridine ring, a benzoyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, chlorophenylamine, and methylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide may include other naphthyridine derivatives, benzoyl-substituted compounds, and chlorophenyl-containing molecules.
Uniqueness
The uniqueness of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.
Eigenschaften
CAS-Nummer |
127447-89-6 |
|---|---|
Molekularformel |
C25H21ClN4O2 |
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-16(25(32)30(2)19-12-10-18(26)11-13-19)29-22-20(24(31)17-7-4-3-5-8-17)15-28-21-9-6-14-27-23(21)22/h3-16H,1-2H3,(H,28,29) |
InChI-Schlüssel |
ZGZILBIRQVKWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)C1=CC=C(C=C1)Cl)NC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


